Chirality-Dependent Phase II Enzyme Induction
A direct head-to-head comparison in precision-cut rat liver and lung slices reveals that (R)-sulforaphane is a far more potent inducer of carcinogen-detoxifying enzyme systems than the (S)-enantiomer [1]. In liver, (R)-sulforaphane elevated glutathione S-transferase (GST) and quinone reductase (QR) activities, whereas the (S)-enantiomer had no significant effect. In lung, both enantiomers increased enzyme activities, but (R)-sulforaphane was consistently more potent [1].
| Evidence Dimension | Induction of Glutathione S-Transferase (GST) and Quinone Reductase (QR) Activity |
|---|---|
| Target Compound Data | (S)-Sulforaphane: No significant effect on GST and QR activities in rat liver slices. |
| Comparator Or Baseline | (R)-Sulforaphane: Elevated GST and QR activities in rat liver slices; more potent in up-regulating GSTα, GSTμ, and QR protein levels in both liver and lung. |
| Quantified Difference | In liver, (R)-enantiomer significantly increased enzyme activities while (S)-enantiomer had no effect. In lung, (R)-enantiomer demonstrated higher potency in increasing the same enzyme activities. |
| Conditions | Precision-cut rat liver and lung slices; FAO cells (rat hepatoma cell line). |
Why This Matters
This data demonstrates that the (S)-enantiomer is not a functionally equivalent substitute for the naturally occurring (R)-enantiomer in chemoprevention studies, directly impacting the validity of experimental models and the interpretation of clinical trial data that use racemic mixtures or synthetic isomers.
- [1] Razis, A. F. A., Iori, R., & Ioannides, C. (2011). The natural chemopreventive phytochemical R-sulforaphane is a far more potent inducer of the carcinogen-detoxifying enzyme systems in rat liver and lung than the S-isomer. International Journal of Cancer, 128(12), 2775-2782. View Source
